molecular formula C15H23NO3S2 B2707596 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 2034486-38-7

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2707596
CAS No.: 2034486-38-7
M. Wt: 329.47
InChI Key: NZMMMRZMLLQWDL-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound featuring a tetrahydrothiopyran ring, a methoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiopyran ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dimethylbenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide
  • N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

Uniqueness

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is unique due to the presence of both the methoxy group and the dimethylbenzenesulfonamide moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S2/c1-12-4-5-14(10-13(12)2)21(17,18)16-11-15(19-3)6-8-20-9-7-15/h4-5,10,16H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMMMRZMLLQWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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